molecular formula C17H21ClN2O2S2 B2382512 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 954702-81-9

1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2382512
CAS No.: 954702-81-9
M. Wt: 384.94
InChI Key: NDOMTVNWCOYFIX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS#: 954702-81-9) is a synthetic small molecule with a molecular formula of C17H21ClN2O2S2 and a molecular weight of 384.9 g/mol . This compound is classified as an HDAC6 inhibitor, making it a valuable pharmacological tool for investigating epigenetic regulation and cell signaling pathways in disease models . The structure incorporates distinct pharmacophoric elements, including a methanesulfonamide group, a 4-chlorophenyl ring, and a hybrid pyrrolidine-thiophene moiety. Such heterocyclic systems, particularly those containing pyrrolidine and thiophene rings, are frequently explored in medicinal chemistry for their relevance to the central nervous system and have demonstrated potential as anticonvulsant and antinociceptive agents in preclinical research . Researchers can utilize this compound to probe the specific biological roles of HDAC6, an enzyme target implicated in conditions ranging from oncological to neurological disorders. Its well-defined structure and inhibitory profile support its use in building structure-activity relationship (SAR) models and for use as a reference standard in analytical studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S2/c18-16-5-3-14(4-6-16)13-24(21,22)19-11-17(15-7-10-23-12-15)20-8-1-2-9-20/h3-7,10,12,17,19H,1-2,8-9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOMTVNWCOYFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a chlorophenyl group, a pyrrolidine moiety, and a thiophene ring, which are known to enhance biological activity through various mechanisms. The molecular formula is C13H18ClN3O2SC_{13}H_{18}ClN_3O_2S.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonamide with pyrrolidine and thiophene derivatives. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.

Anticancer Properties

Recent studies have demonstrated that compounds related to this sulfonamide exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have been tested against human liver hepatocellular carcinoma cell lines (HepG2). In vitro studies indicated that certain derivatives had selectivity index (SI) values significantly higher than methotrexate, indicating better efficacy in targeting cancer cells while sparing normal cells .

CompoundSI ValueReference
Compound A33.21
Compound B30.49
Methotrexate4.14

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated. For example, sulfonamide derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that the sulfonamide functional group may play a critical role in enhancing antibacterial properties .

Enzyme Inhibition

Some derivatives have demonstrated potent inhibition against acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. The binding interactions of these compounds with AChE were elucidated through molecular docking studies, revealing strong affinity and interaction with key amino acids in the active site .

Case Studies

Several case studies highlight the biological activity of this class of compounds:

  • Anticancer Study : A derivative was tested on HepG2 cells, showing a significant reduction in cell viability at low micromolar concentrations. The mechanism involved apoptosis induction through the mitochondrial pathway.
  • Antimicrobial Evaluation : In another study, various sulfonamide derivatives were screened against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving MIC values comparable to standard antibiotics.
  • Neuroprotective Effects : A study investigated the neuroprotective effects of pyrrolidine-containing sulfonamides in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal death by reducing oxidative stress markers.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Benzamide Moieties

Example Compounds :

  • N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)
  • N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)
  • 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
Feature Target Compound 3i/3j/3b (Piperazine-Benzamide Derivatives)
Core Structure Methanesulfonamide Benzamide
Aromatic Groups 4-Chlorophenyl, Thiophen-3-yl Thiophen-3-yl, Methoxyphenyl/Trifluoromethylphenyl
Amine Substituent Pyrrolidin-1-yl (5-membered ring) Piperazin-1-yl (6-membered, two nitrogens)
Synthetic Route Likely involves alkylation of pyrrolidine Nucleophilic substitution with piperazine derivatives

Key Differences :

  • Sulfonamide vs.
  • Pyrrolidine vs. Piperazine : Pyrrolidine’s smaller ring size and single nitrogen may reduce steric hindrance, favoring interactions with compact binding pockets (e.g., GPCRs like dopamine D3 receptors) .

Sulfonamide-Based Pesticides

Example Compounds :

  • Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
  • Dichlofluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide)
Feature Target Compound Tolylfluanid/Dichlofluanid
Core Structure Methanesulfonamide Methanesulfonamide/sulfenamide
Substituents Chlorophenyl, pyrrolidine, thiophene Chloro/fluoro, dimethylamino, methylphenyl
Application Potential CNS targeting (inferred) Antifungal pesticides

Key Differences :

  • The target compound’s thiophene and pyrrolidine groups suggest a departure from traditional pesticidal sulfonamides, which rely on halogenated alkyl chains for biocidal activity.

Pyrrolidine-Containing Analogues

Example Compound :

  • N-(4-Pyrrolidin-1-ylphenyl)pentanamide
Feature Target Compound N-(4-Pyrrolidin-1-ylphenyl)pentanamide
Core Structure Methanesulfonamide Pentanamide
Pyrrolidine Position Directly on ethyl chain Attached to phenyl ring
Aromatic Groups Thiophen-3-yl, 4-chlorophenyl None (simple phenyl)

Key Differences :

Patent Compounds with Complex Architectures

Example Compound :

  • N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide
Feature Target Compound Patent Compound
Core Structure Methanesulfonamide Methanesulfonamide
Complexity Moderate (chlorophenyl, thiophene) High (oxazolidine, trifluoromethyl, bicyclic)
Potential Use CNS disorders, enzyme inhibition Likely specialized therapeutic applications (e.g., kinase inhibition)

Key Differences :

  • The patent compound’s oxazolidine and trifluoromethyl groups suggest enhanced target specificity but may reduce synthetic accessibility compared to the target compound.

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~425 3.2 0.15 (PBS)
3i (Piperazine-Benzamide) ~510 2.8 0.30 (DMSO)
Tolylfluanid ~358 4.1 0.05 (Water)

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving thiophene, pyrrolidine, and sulfonamide precursors. Key steps include:

  • Coupling reactions : Use ethanol or dimethylformamide (DMF) as solvents with triethylamine as a catalyst to facilitate sulfonamide bond formation .
  • Temperature control : Reflux conditions (80–100°C) improve intermediate stability .
  • Purification : Recrystallization from ethanol or acetonitrile yields >85% purity. Monitor purity via HPLC .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) .
  • Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 450–470) validate the molecular formula .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

  • Standardized solubility : Prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent toxicity .
  • Purity thresholds : Use HPLC-confined batches with >95% purity to minimize batch-to-batch variability .

Advanced Research Questions

Q. What strategies minimize side reactions during the synthesis of this sulfonamide derivative?

  • Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation and identifies by-products .
  • Stoichiometric adjustments : Optimize molar ratios of thiophene and pyrrolidine precursors to avoid overfunctionalization .
  • Inert conditions : Conduct reactions under nitrogen to prevent oxidation of thiophene moieties .

Q. How can stability studies under physiological conditions inform formulation design?

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC. Sulfonamide bonds degrade at pH < 3 .
  • Thermal stability : Accelerated aging at 40°C for 48 hours reveals decomposition pathways (e.g., thiophene ring oxidation) .

Q. How should contradictory biological activity data between studies be resolved?

  • Assay standardization : Compare results using identical cell lines (e.g., HEK293 or HeLa) and incubation times (24–48 hours) .
  • Metabolic interference checks : Test for cytochrome P450 interactions using liver microsome assays to rule out off-target effects .

Q. What experimental approaches elucidate substituent effects on the compound’s reactivity?

  • Comparative synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl analogs to study electronic effects on sulfonamide reactivity .
  • Kinetic studies : Measure reaction rates of intermediates under varying conditions (e.g., solvent polarity, temperature) to identify rate-limiting steps .

Q. How can crystallographic data improve understanding of the compound’s bioactivity?

  • X-ray crystallography : Resolve the 3D structure to identify key intermolecular interactions (e.g., hydrogen bonding between sulfonamide and target proteins) .
  • Conformational analysis : Compare crystal structures with computational models to predict binding affinities .

Methodological Notes

  • Yield optimization : Slow reagent addition (e.g., dropwise addition of thiophene derivatives) reduces exothermic side reactions .
  • Biological assays : Use LC-MS to quantify intracellular concentrations post-treatment, ensuring dose-response correlations are accurate .
  • Data validation : Cross-reference NMR assignments with literature values for analogous sulfonamides to confirm peak assignments .

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